

AF 568 NHS Ester: A Technical Guide to Photostability and Brightness

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 568 NHS ester

Cat. No.: B12368988

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photophysical properties of **AF 568 NHS ester**, a widely used fluorescent dye. Focusing on its core attributes of photostability and brightness, this document offers quantitative data, comparative analysis against other common fluorophores, and detailed experimental protocols to assist researchers in making informed decisions for their imaging and detection applications.

Core Photophysical Properties

AF 568, structurally identical to Alexa Fluor® 568, is a bright, orange-red fluorescent dye known for its high performance in imaging and flow cytometry.^{[1][2]} Its N-hydroxysuccinimidyl (NHS) ester derivative is the most common configuration for covalently labeling primary amines on proteins, antibodies, and amine-modified oligonucleotides.^{[1][3]} Key characteristics include excellent water solubility and a remarkable insensitivity to pH across a wide range (pH 4 to 10).^{[1][3]}

Brightness

The brightness of a fluorophore is a critical parameter for sensitive detection and is determined by its molar extinction coefficient (ϵ) and fluorescence quantum yield (Φ).

- **Molar Extinction Coefficient (ϵ):** This value represents the efficiency with which a molecule absorbs light at a specific wavelength. AF 568 has a high molar extinction coefficient,

reported to be between 88,000 and 91,000 $\text{cm}^{-1}\text{M}^{-1}$.^{[1][2][4][5][6]}

- Fluorescence Quantum Yield (Φ): This is the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. AF 568 exhibits a high quantum yield of approximately 0.69.^{[6][7]}

The combination of a high molar extinction coefficient and a high quantum yield makes AF 568 conjugates exceptionally bright, enabling the detection of low-abundance targets.

Photostability

Photostability, or the resistance to photobleaching (light-induced, irreversible photodegradation), is paramount for applications requiring prolonged or intense illumination, such as time-lapse imaging and super-resolution microscopy. AF 568 is consistently reported to have greater photostability than traditional dyes like fluorescein isothiocyanate (FITC).^{[8][9][10]} In one comparative study, after 80 seconds of continuous illumination, AF 568 conjugates showed a fluorescence intensity decrease of approximately 15%, whereas FITC conjugates decreased by over 20%.^{[11][12]} This superior stability allows for longer image acquisition times and more robust quantitative analysis.

Quantitative and Comparative Data

For researchers to select the optimal fluorophore, a direct comparison of photophysical properties is essential. The tables below summarize the key quantitative data for **AF 568 NHS ester** and other commonly used fluorescent dyes.

Table 1: Photophysical Properties of **AF 568 NHS Ester**

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	578 nm	[1][4][5]
Emission Maximum (λ_{em})	603 nm	[1][4][5]
Molar Extinction Coefficient (ϵ)	88,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][2][4]
Fluorescence Quantum Yield (Φ)	0.69	[6][7]
pH Sensitivity	Insensitive from pH 4-10	[1][3]

Table 2: Comparative Data of Common Amine-Reactive Dyes

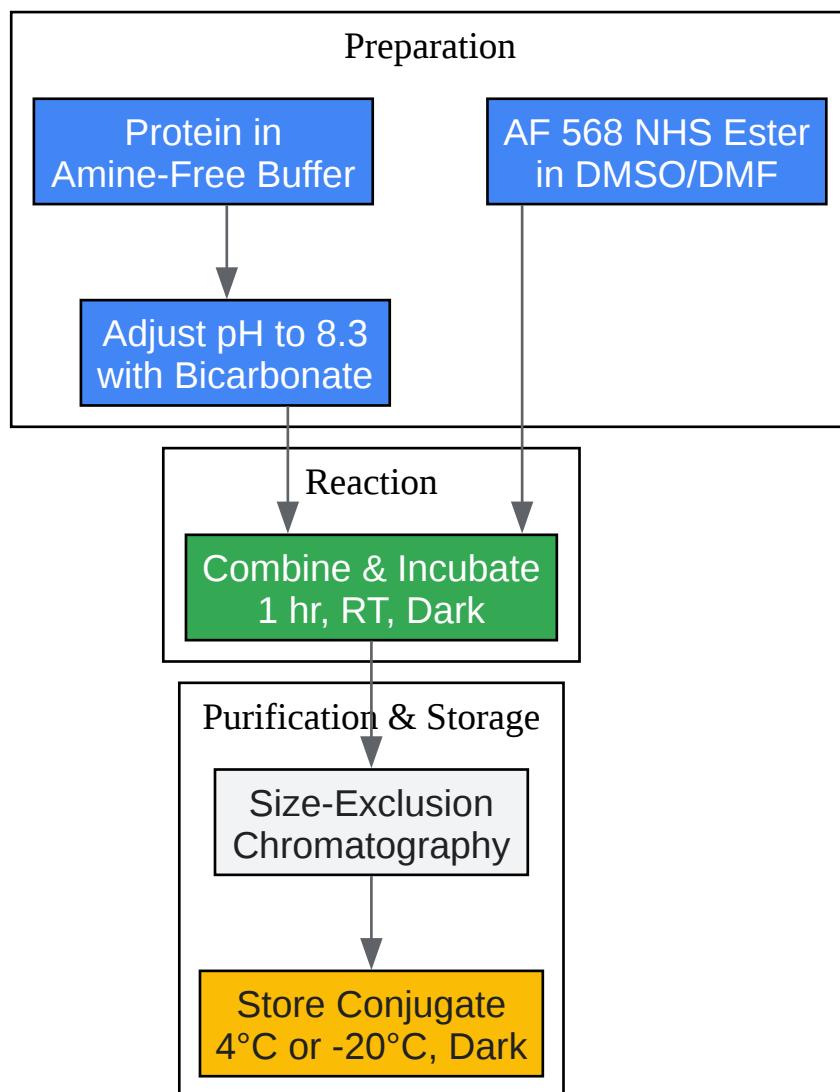
Fluorophore	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient ($\text{cm}^{-1}\text{M}^{-1}$)	Quantum Yield (Φ)	Relative Photostability
AF 568	578	603	88,000	0.69	High[2][8]
FITC	495	525	75,000	0.92	Low[8][13]
Rhodamine Red-X	573	591	>100,000	0.85 - 0.92	High[14]
Cy3	~550	~570	150,000	~0.15 - 0.30	Moderate[15] [16][17]
Cy5	~650	~670	250,000	~0.20 - 0.27	Moderate to High[17][18] [19]

Experimental Protocols & Methodologies

The following sections provide detailed protocols for the conjugation of **AF 568 NHS ester** to proteins and for the characterization of its photophysical properties.

Protocol for Protein Labeling with AF 568 NHS Ester

This protocol describes a typical method for conjugating **AF 568 NHS ester** to a protein, such as an IgG antibody. The reaction targets primary amines (e.g., on lysine residues) to form a stable amide bond.


Materials:

- Protein (e.g., antibody) in an amine-free buffer (e.g., PBS).
- **AF 568 NHS Ester.**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- 1 M Sodium Bicarbonate (NaHCO_3), pH 8.3-8.5.
- Purification column (e.g., Sephadex G-25 size-exclusion column).
- Phosphate-buffered saline (PBS), pH 7.2-7.4.

Procedure:

- Prepare Protein Solution: Adjust the protein concentration to 2-5 mg/mL in PBS. For optimal reactivity, adjust the pH of the protein solution to 8.3-8.5 by adding a calculated volume of 1 M sodium bicarbonate.[1][20]
- Prepare Dye Stock Solution: Immediately before use, allow the vial of **AF 568 NHS ester** to equilibrate to room temperature. Dissolve the dye in a minimal amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[21][22]
- Conjugation Reaction: While gently stirring, add the dye stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein.[1] The optimal ratio should be determined empirically.
- Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[1][23]
- Purification: Remove unreacted, free dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.[24] Collect the fractions containing the labeled protein, which will elute first.

- Characterization (Optional but Recommended): Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~578 nm (for AF 568).
- Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C.[24]

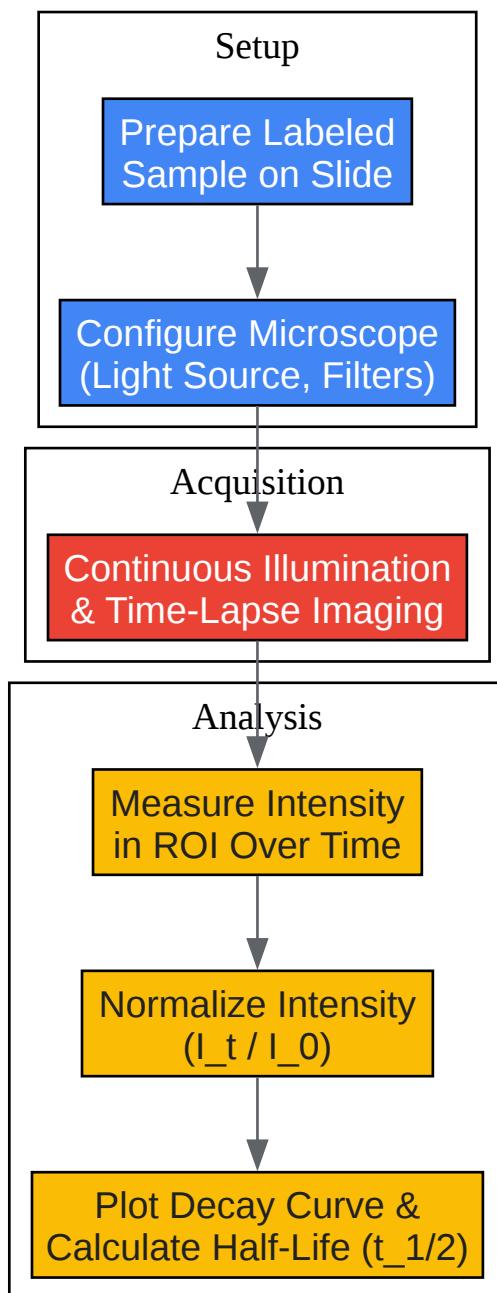
[Click to download full resolution via product page](#)

Figure 1. Workflow for protein conjugation with **AF 568 NHS Ester**.

Protocol for Measuring Photostability

This protocol outlines a general procedure for quantifying and comparing the photobleaching rate of fluorescently labeled proteins.

Objective: To measure the rate of fluorescence decay of a labeled protein under continuous, high-intensity illumination.


Materials:

- Fluorescently labeled protein solution (from Protocol 3.1).
- Microscope slides and coverslips.
- Fluorescence microscope with a stable light source (e.g., laser or stabilized arc lamp), appropriate filter sets for AF 568, and a sensitive camera.
- Image analysis software (e.g., ImageJ/Fiji).

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the labeled protein in PBS. Mount a small volume onto a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.
- **Microscope Setup:**
 - Select the appropriate filter set for AF 568 (Excitation: ~560-580 nm, Emission: >600 nm).
 - Set the illumination intensity to a constant, high level that provides a good signal-to-noise ratio. Crucially, this intensity must be kept identical across all comparative experiments.
[25]
 - Define a Region of Interest (ROI) for imaging.
- **Image Acquisition:** Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be chosen to adequately capture the decay curve.
- **Data Analysis:**

- For each image in the time series, measure the mean fluorescence intensity within the ROI.
- Subtract the mean background fluorescence from a region without any sample.
- Normalize the intensity at each time point (I_t) to the initial intensity (I_0).
- Plot the normalized intensity (I_t / I_0) as a function of time.
- Determine the photobleaching half-life ($t_{1/2}$), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[\[25\]](#)

[Click to download full resolution via product page](#)

Figure 2. Experimental workflow for photostability measurement.

Conclusion

AF 568 NHS ester stands out as a high-performance fluorescent probe for labeling biomolecules. Its combination of high brightness, superior photostability compared to traditional dyes like FITC, and robust performance across a range of pH values makes it an excellent

choice for demanding fluorescence-based applications.[3][8] For researchers engaged in quantitative imaging, live-cell analysis, and other studies requiring stable and bright signals, AF 568 provides a reliable and powerful tool. The experimental protocols provided herein offer a foundation for the successful application and characterization of this versatile fluorophore.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alexa Fluor 568 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.fi]
- 4. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 10. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 14. Buy rhodamine red-X (EVT-1596454) [evitachem.com]

- 15. arxiv.org [arxiv.org]
- 16. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 17. luminwaves.com [luminwaves.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. nbinno.com [nbinno.com]
- 20. bocsci.com [bocsci.com]
- 21. broadpharm.com [broadpharm.com]
- 22. NHS ester protocol for labeling proteins [abberior.rocks]
- 23. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 24. biotium.com [biotium.com]
- 25. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- To cite this document: BenchChem. [AF 568 NHS Ester: A Technical Guide to Photostability and Brightness]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12368988#af-568-nhs-ester-photostability-and-brightness>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com